molecular formula C12H18ClN3S B15133693 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine CAS No. 1856044-40-0

1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B15133693
CAS No.: 1856044-40-0
M. Wt: 271.81 g/mol
InChI Key: IESPVEAQIQYYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with 1-bromopropane to introduce the propyl group.

    Thienylmethylation: The final step involves the reaction of the alkylated pyrazole with 2-thienylmethyl chloride in the presence of a base such as sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
  • 1-(1-propyl-1H-pyrazol-4-yl)-N-(2-pyridylmethyl)methanamine

Uniqueness

1-(1-propyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of the thienylmethyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.

Properties

CAS No.

1856044-40-0

Molecular Formula

C12H18ClN3S

Molecular Weight

271.81 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C12H17N3S.ClH/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12;/h3-4,6,8,10,13H,2,5,7,9H2,1H3;1H

InChI Key

IESPVEAQIQYYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CS2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.